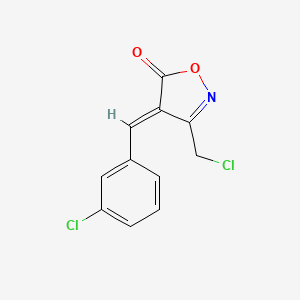

(4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

Description

(4E)-4-(3-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is a substituted isoxazolone derivative characterized by a 3-chlorobenzylidene group at position 4 and a chloromethyl substituent at position 2. This compound belongs to a broader class of isoxazol-5(4H)-ones, which are heterocyclic structures known for their diverse pharmacological activities, including enzyme inhibition, antimicrobial, and antioxidant properties . The presence of electron-withdrawing chlorine atoms in its structure likely enhances its reactivity and binding affinity to biological targets, such as carbonic anhydrases or bacterial enzymes .

Properties

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-2-1-3-8(13)4-7/h1-5H,6H2/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAKEJDMUKYLOT-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=C2C(=NOC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/2\C(=NOC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, where formaldehyde and hydrochloric acid are used in the presence of a catalyst like zinc chloride.

Formation of the Benzylidene Group: The benzylidene group is typically introduced through a condensation reaction between an aldehyde (in this case, 3-chlorobenzaldehyde) and the isoxazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the benzylidene group, converting it into a benzyl group.

Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Benzyl derivatives.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and the chloromethyl group are likely to play key roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Isoxazol-5(4H)-one derivatives vary primarily in substituents at positions 3 and 3. Key structural analogs include:

Key Observations :

- Electron-withdrawing vs.

- Steric effects : Bulky substituents (e.g., propyl in compound 2) may hinder binding to active sites, whereas smaller groups (e.g., chloromethyl) maintain accessibility .

Physical Properties

Melting points and solubility vary significantly with substituents:

Key Observations :

- Chlorine and bromine substituents (e.g., 4j) generally increase melting points due to stronger intermolecular forces .

- Hydroxyl groups (e.g., 4o) improve hydrogen bonding but reduce solubility in non-polar solvents .

Enzyme Inhibition:

- Carbonic Anhydrase Inhibition : Compound 2 (thiophene derivative) showed 72% inhibition at 10 µM, while the target compound’s 3-chlorobenzylidene group may offer superior inhibition due to stronger electron-withdrawing effects .

- Antibacterial Activity : Benzothiazole-containing analogs (e.g., 92a–g) demonstrated MIC values <10 µg/mL against Mycobacterium tuberculosis, suggesting that the chloromethyl group in the target compound could similarly enhance interactions with bacterial enzymes .

Antioxidant Activity:

- Derivatives with hydroxyl or methoxy groups (e.g., 4o, 4q) exhibited higher radical scavenging activity (IC₅₀ ~25 µM) compared to halogenated analogs, indicating that electron-donating groups favor antioxidant effects .

Spectral and Analytical Data

¹H NMR Shifts :

IR Spectroscopy :

- C=O stretches for isoxazolones typically occur at ~1664 cm⁻¹ (as in 4j), while C-Cl stretches appear near 700–750 cm⁻¹ .

Biological Activity

The compound (4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one (CAS Number: 1142198-92-2) is a member of the isoxazole family, characterized by its unique structural features that include a chlorobenzylidene substituent and a chloromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

Biological Activities

Research indicates that compounds containing isoxazole rings exhibit a range of biological activities. The specific activities of this compound are still under investigation, but preliminary studies suggest several potential therapeutic applications.

Antimicrobial Activity

Preliminary studies have indicated that isoxazole derivatives can exhibit antimicrobial properties. The presence of the chlorobenzylidene moiety may enhance the interaction with microbial targets, leading to increased efficacy against various pathogens.

Anticancer Potential

Compounds similar to this compound have shown promise in anticancer research. The structural features may facilitate interactions with cellular pathways involved in cancer progression.

Anti-inflammatory Effects

There is emerging evidence suggesting that isoxazole derivatives possess anti-inflammatory properties. The chloromethyl group may play a role in modulating inflammatory responses, although specific mechanisms require further elucidation.

Research Findings and Case Studies

Recent studies have aimed to explore the biological activity of this compound through various assays and experimental setups:

-

In Vitro Studies :

- Cell Viability Assays : Testing on cancer cell lines revealed that this compound exhibits cytotoxicity at certain concentrations, indicating potential as an anticancer agent.

- Antimicrobial Testing : Disc diffusion methods demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria.

-

Mechanism of Action :

- Interaction studies are crucial for understanding how this compound affects biological targets. Initial findings suggest that it may interfere with specific enzymes or receptors involved in disease processes.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential of this compound, a comparison with structurally similar compounds can provide insights into its biological activity.

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-(Chloromethyl)isoxazole | Contains chloromethyl group | Antimicrobial |

| 5-Methylisoxazole | Methyl substitution at position 5 | Anticancer |

| 2,5-Dichloroisoxazole | Dichloro substitution | Anti-inflammatory |

| 3-Amino-5-chloroisoxazole | Amino group at position 3 | Antiviral |

Uniqueness : The combination of a chlorobenzylidene moiety and a chloromethyl group distinguishes this compound from other similar compounds, potentially enhancing its bioactivity and selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.